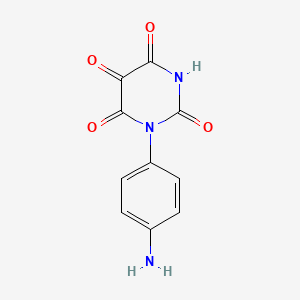
1-(4-Aminophenyl)pyrimidine-2,4,5,6(1h,3h)-tetrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Aminophenyl)pyrimidine-2,4,5,6(1H,3H)-tetrone is a heterocyclic compound that features a pyrimidine ring fused with a phenyl group containing an amino substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminophenyl)pyrimidine-2,4,5,6(1H,3H)-tetrone typically involves the reaction of primary amines with barbituric acid derivatives. One common method includes a one-pot reaction between primary amines, 1,1-bis-(methylthio)-2-nitroethene, ninhydrin, and barbituric acid. This reaction is carried out under mild conditions in ethanol media, providing good yields and numerous hydrogen-bonding possibilities in the product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high efficiency and consistency in product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Aminophenyl)pyrimidine-2,4,5,6(1H,3H)-tetrone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include nitro derivatives, dihydropyrimidine derivatives, and various substituted pyrimidine compounds.
Applications De Recherche Scientifique
1-(4-Aminophenyl)pyrimidine-2,4,5,6(1H,3H)-tetrone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antibacterial activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 1-(4-Aminophenyl)pyrimidine-2,4,5,6(1H,3H)-tetrone involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or interfere with DNA replication processes, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the derivatives used.
Comparaison Avec Des Composés Similaires
Pyrimidine: The core structure of 1-(4-Aminophenyl)pyrimidine-2,4,5,6(1H,3H)-tetrone is similar to pyrimidine, a fundamental component of nucleic acids.
Barbituric Acid Derivatives: These compounds share a similar pyrimidine ring structure and are known for their sedative and anticonvulsant properties.
Dihydropyrimidines: Reduced forms of pyrimidines that exhibit different chemical and biological properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its amino group allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.
Propriétés
Numéro CAS |
6278-79-1 |
|---|---|
Formule moléculaire |
C10H7N3O4 |
Poids moléculaire |
233.18 g/mol |
Nom IUPAC |
1-(4-aminophenyl)-1,3-diazinane-2,4,5,6-tetrone |
InChI |
InChI=1S/C10H7N3O4/c11-5-1-3-6(4-2-5)13-9(16)7(14)8(15)12-10(13)17/h1-4H,11H2,(H,12,15,17) |
Clé InChI |
OWZLYLVDNRVMRI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N)N2C(=O)C(=O)C(=O)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-(2-hydroxyphenyl)-3-oxoprop-1-enyl]benzonitrile](/img/structure/B14740272.png)
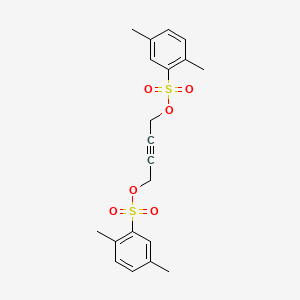
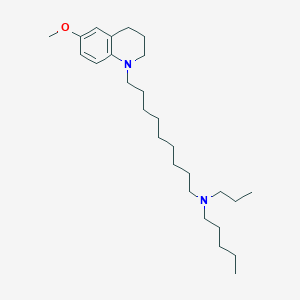
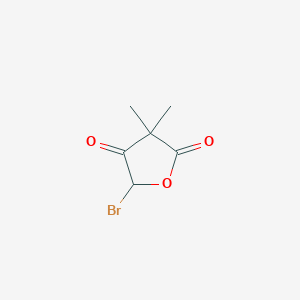
![3-Methyl-5-oxo-5lambda~5~-benzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14740293.png)
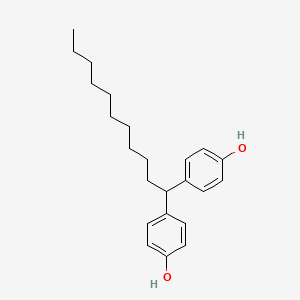
![2-[3-(4-Iodophenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione](/img/structure/B14740299.png)

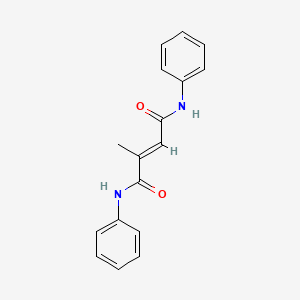
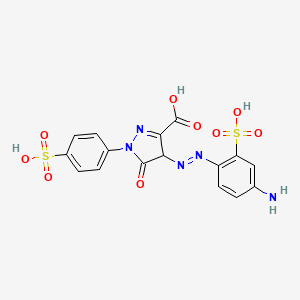
![2-[2-(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14740342.png)
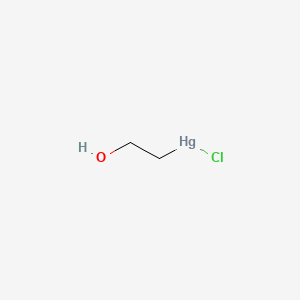
![N-[Bis(dimethylamino)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14740354.png)
